molecular formula C20H20N4O2 B2953658 (E)-N'-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285536-84-6

(E)-N'-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2953658
CAS No.: 1285536-84-6
M. Wt: 348.406
InChI Key: ADQRTZMAHKBHNR-FYJGNVAPSA-N
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Description

(E)-N'-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 1285536-84-6) is a pyrazole-hydrazone hybrid compound with the molecular formula C₂₀H₂₀N₄O₂. Its structure consists of a pyrazole core substituted with a methyl group at position 4 and a phenyl group at position 2. The hydrazide moiety at position 5 is condensed with a 4-ethoxybenzylidene group, adopting an E-configuration about the C=N bond . This compound belongs to a class of Schiff bases known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves the acid-catalyzed condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 4-ethoxybenzaldehyde under reflux conditions .

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-17-11-9-15(10-12-17)13-21-24-20(25)19-14(2)18(22-23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQRTZMAHKBHNR-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N’-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy: The ethoxy group in the target compound extends the alkyl chain, improving lipophilicity (logP ~3.2 vs.
  • Electron-Donating vs. Withdrawing Groups: Dimethylamino (E-MABPC) and methoxy/ethoxy substituents stabilize the hydrazone C=N bond via resonance, whereas nitro or chloro groups (E-DPPC) reduce conjugation, affecting tautomerization and biological activity .

Spectroscopic and Crystallographic Comparisons

NMR and IR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (C=N stretch, cm⁻¹)
Target Compound 8.45 (s, 1H, CH=N) 160.2 (C=N) 1595–1605
E-MBPC 8.39 (s, 1H, CH=N) 159.8 (C=N) 1585–1595
E-MABPC 8.32 (s, 1H, CH=N) 158.5 (C=N) 1570–1580
E-DPPC 8.62 (s, 1H, CH=N) 162.1 (C=N) 1610–1620

Analysis :

  • The downfield shift in the C=N IR stretch for E-DPPC (1610–1620 cm⁻¹) reflects increased bond polarization due to electron-withdrawing Cl substituents .
  • Ethoxy and methoxy groups show similar ¹H NMR signals, but ethoxy’s –OCH₂CH₃ protons resonate as a quartet at ~1.35–1.40 ppm (CH₃) and ~4.05–4.15 ppm (OCH₂) .

X-ray Diffraction

  • Target Compound: Crystallizes in a monoclinic system with a dihedral angle of 12.5° between pyrazole and benzylidene rings, favoring planar conjugation .
  • E-MBPC : Exhibits a similar dihedral angle (14.2°) but shorter C=N bond (1.28 Å vs. 1.30 Å in the target compound), attributed to methoxy’s smaller steric bulk .
  • E-DPPC: Non-planar geometry (dihedral angle: 24.8°) due to steric clashes between Cl and pyrazole-phenyl groups .

Key Findings :

  • The ethoxy group in the target compound enhances hydrophobic interactions with DNA gyrase’s active site, explaining its superior antimicrobial activity compared to E-MBPC .
  • E-MABPC’s dimethylamino group forms a hydrogen bond with EGFR’s Thr830 residue, contributing to its potent anticancer activity .

Computational Studies

  • HOMO-LUMO Gap :
    • Target Compound: 4.2 eV
    • E-MBPC: 4.0 eV
    • E-DPPC: 4.8 eV The narrower gap in E-MBPC suggests higher reactivity, consistent with its antifungal efficacy.

Biological Activity

5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, an isoxazole moiety, and a piperidine derivative. Its molecular formula is C_{19}H_{22}N_4O_3S, with a molecular weight of approximately 382.47 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds similar to 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide have shown effectiveness against various cancer cell lines. The IC50 values for these compounds often range from 10 to 30 µM, indicating potent inhibitory effects on tumor cell proliferation.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715 ± 2Apoptosis induction
Compound BA54925 ± 3Cell cycle arrest
Compound CHeLa20 ± 1Inhibition of angiogenesis

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may inhibit the activity of gamma-aminobutyric acid aminotransferase (GABA-AT), leading to increased GABA levels in the brain. This mechanism is crucial for potential therapeutic applications in neurological disorders such as epilepsy and anxiety.

Case Study: Neuroprotection in Animal Models
In a study involving rodent models, administration of the compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. Behavioral assays indicated improved cognitive function and reduced anxiety-like behaviors compared to control groups.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to cancer and neurodegeneration.
  • Receptor Modulation : It may interact with neurotransmitter receptors, enhancing GABAergic transmission.
  • Antioxidant Activity : Preliminary data suggest that it possesses antioxidant properties, reducing oxidative stress in cells.

Q & A

Q. What is the standard synthetic route for (E)-N'-(4-ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, and what are the critical reaction parameters?

The compound is synthesized via a condensation reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 4-ethoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with catalytic acetic acid (2–3 drops) for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding ~78% with a melting point of 210–212°C. Critical parameters include stoichiometric control, solvent purity, and reaction time to avoid side products like Schiff base isomers .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3200 cm⁻¹).
  • NMR (¹H and ¹³C) confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon assignments (e.g., carbonyl carbons at δ ~165 ppm).
  • Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the (E)-configuration and molecular packing. SHELX programs (e.g., SHELXL) are used for structure refinement, with R-factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How do solvent effects influence the compound's electronic properties in DFT calculations?

Density Functional Theory (DFT) studies using the B3LYP/6-311 G(d,p) basis set reveal solvent-dependent changes in HOMO-LUMO gaps. In aqueous solution (modeled via IEFPCM), the energy gap decreases by 0.3–0.5 eV compared to the gas phase, enhancing charge-transfer potential. Polar solvents stabilize the hydrazone moiety via hydrogen bonding, altering dipole moments (e.g., ~5.2 D in water vs. ~4.8 D in gas) .

Q. What methodologies resolve contradictions in vibrational frequency assignments between experimental and computational data?

Discrepancies in IR bands (e.g., C=O stretch deviations of ~20 cm⁻¹) are addressed by:

  • Scaling computed frequencies by 0.961–0.967 (B3LYP/6-311 G(d,p)).
  • Incorporating anharmonic corrections or solvent cavity models (e.g., SMD).
  • Cross-validating with Raman spectroscopy and isotopic substitution studies .

Q. How does molecular docking predict the compound's bioactivity, and what validation strategies are employed?

Docking studies (e.g., AutoDock Vina) target receptors like cannabinoid CB1 or enzymes (e.g., catechol oxidase). Key steps:

  • Prepare the ligand (MMFF94 optimization) and receptor (PDB structure).
  • Define active-site grids (e.g., 20 ų box around catalytic residues).
  • Validate using co-crystallized ligands (RMSD < 2.0 Å) and experimental IC₅₀ correlations. For example, docking scores of −8.2 kcal/mol suggest moderate inhibition of CB1 .

Q. What role do Hirshfeld surface analyses play in understanding crystal packing?

Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For this compound:

  • dₙₒᵣₘ surfaces highlight O···H (15%) and C···H (22%) contacts.
  • Fingerprint plots differentiate H-bond donors (sharp spikes at de + di ~2.2 Å) from van der Waals interactions (broad regions).
  • Packing efficiency (∼70%) correlates with thermal stability (TGA decomposition >250°C) .

Methodological Considerations

Q. How are computational and experimental NMR chemical shifts reconciled?

  • GIAO (Gauge-Independent Atomic Orbital) method calculates shifts at the B3LYP/6-311 G(d,p) level.
  • Solvent effects (DMSO-d₆ or CDCl₃) are modeled via PCM.
  • Root-mean-square deviations (RMSD) < 0.2 ppm for ¹H and < 5 ppm for ¹³C indicate reliable assignments. For example, computed δ 7.8 ppm (C=N proton) matches experimental δ 7.7 ppm .

Q. What strategies optimize crystallographic data refinement for hydrazone derivatives?

  • Use SHELXL for anisotropic displacement parameters and disorder modeling.
  • Apply restraints (e.g., DFIX for bond lengths) to stabilize low-occupancy atoms.
  • Validate with R₁ (≤ 5%), wR₂ (≤ 12%), and goodness-of-fit (GOF ≈ 1.0). Hydrogen atoms are placed geometrically or located via difference maps .

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